molecular formula C9H6Cl2N2 B8730211 4-(2,4-dichlorophenyl)-1H-imidazole

4-(2,4-dichlorophenyl)-1H-imidazole

Cat. No.: B8730211
M. Wt: 213.06 g/mol
InChI Key: BXHJPAVYXUNXMP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted at the 4-position with a 2,4-dichlorophenyl group. This compound serves as a key pharmacophore in antifungal and antiviral agents due to its ability to interact with biological targets such as fungal cytochrome P450 enzymes (e.g., sterol 14α-demethylase) and viral proteases. Its lipophilic nature, conferred by the dichlorophenyl group, enhances membrane permeability, making it suitable for drug delivery systems and topical applications .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H,(H,12,13)

InChI Key

BXHJPAVYXUNXMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparison of 4-(2,4-dichlorophenyl)-1H-imidazole with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents log P Solubility Key Applications
This compound 2,4-Dichlorophenyl at C4 ~5.0* Low (lipophilic) Antifungal, drug delivery
TIO () 2-Chloro-3-thienylmethoxy, 2,4-dichlorophenyl 4.4 Improved via NCs Antifungal nanocapsules
ECO () 4-Chlorophenylmethoxy, 2,4-dichlorophenyl 5.61 Improved via NCs Antifungal nanocapsules
Compound 10 () 2,4-Dichlorophenyl at C4; 3,4-dimethoxyphenyl at C2 N/A N/A SARS-CoV-2 inhibition (IC50: 12.6 µM)
Miconazole Nitrate () 2,4-Dichlorophenyl groups; methoxyethyl chain; nitrate salt ~6.0 Low Broad-spectrum antifungal
Imazalil () 2,4-Dichlorophenyl; 2-propenyloxy N/A Moderate Antifungal (dermatophytes)
4-(3-Chlorophenyl)-1H-imidazole () 3-Chlorophenyl at C4 N/A Moderate Research tool (PDB ligand HQJ)
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol () 2,4-Dichlorophenyl; ethanol group N/A Higher (polar) Pharmaceutical intermediate

*Estimated based on analogs. NCs = Nanocapsules.

Key Observations:
  • Lipophilicity: The 2,4-dichlorophenyl group significantly increases log P values, as seen in ECO (log P = 5.61) and miconazole (log P ~6.0). This enhances membrane permeability but reduces aqueous solubility, necessitating formulations like chitosan nanocapsules for improved delivery .
  • Biological Activity :
    • Antifungal activity is maximized with dichlorophenyl substituents (e.g., miconazole, imazalil) due to strong interactions with fungal ergosterol .
    • Antiviral activity: Compound 10, with an additional 3,4-dimethoxyphenyl group, shows moderate SARS-CoV-2 inhibition (IC50 = 12.6 µM), suggesting that electron-donating groups enhance protease binding .
  • Solubility: Polar groups (e.g., ethanol in Alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) improve solubility but may reduce antifungal efficacy by decreasing lipophilicity .

Pharmacological and Therapeutic Profiles

Key Findings:
  • Antifungal Efficacy : Miconazole and imazalil exhibit broad-spectrum activity, while this compound serves as a scaffold for derivatives with tunable properties .
  • Antiviral Potential: Compound 10's moderate SARS-CoV-2 inhibition highlights the versatility of imidazole derivatives in targeting viral proteases .

Drug Delivery and Formulation Strategies

  • Nanocapsules (NCs): Chitosan-based NCs encapsulating TIO and ECO improve solubility and bioavailability of lipophilic imidazoles, demonstrating 80–90% encapsulation efficiency and sustained release profiles .
  • Salt Formation : Miconazole nitrate’s nitrate salt enhances stability and reduces irritation in topical formulations .

Preparation Methods

Alkaline-Mediated Substitution

In a representative protocol, 2,4-dichloro-1-(2,4-dichlorophenyl)ethyl ketone reacts with imidazole in dimethylformamide (DMF) using sodium hydroxide (NaOH) and polyethylene glycol (PEG-600) as phase-transfer catalysts. Heating at 110–115°C for 4 hours yields the target compound with 41–92% efficiency, depending on stoichiometry and temperature control. Recrystallization with toluene enhances purity (>99%), confirmed by melting points of 131–133°C.

Table 1: Alkaline-Mediated Substitution Parameters

ReactantCatalystTemp (°C)Time (h)Yield (%)
2,4-Dichlorophenyl ketoneNaOH/PEG600110–115441–92

Reduction of Ketone Precursors

Reductive amination of α-keto intermediates provides an alternative route. Sodium borohydride (NaBH₄) in ethanol reduces 2,4-dichloroacetophenone derivatives, followed by imidazole coupling.

Borohydride Reduction

A stirred solution of 2,4-dichloroacetophenone (0.1 mol) and imidazole (0.12 mol) in ethanol reacts with NaBH₄ (0.3 mol) at 20°C for 12 hours. Post-reduction neutralization with hydrochloric acid and recrystallization achieves 98% yield. This method avoids harsh conditions but requires careful pH control to prevent byproducts like sulfated ash (≤0.10%).

Table 2: Borohydride Reduction Efficiency

Reducing AgentSolventTemp (°C)Purity (%)
NaBH₄Ethanol20≥99.0

Multi-Component Cyclocondensation

The Debus-Radziszewski reaction enables one-pot synthesis via condensation of aldehydes, diketones, and ammonia sources.

Ultrasonic-Assisted Cyclocondensation

A mixture of 2,4-dichlorobenzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (10 mmol) in ethanol undergoes ultrasonic irradiation (40 kHz) at 60°C for 2 hours. Catalyzed by Zr(acac)₄, this method achieves 89% yield with >98% purity, reducing reaction time by 70% compared to conventional heating.

Heteropolyacid Catalysis

Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) in toluene/water mixtures facilitate cyclocondensation at 110°C, yielding 85–91% product. The catalyst’s recyclability (5 cycles without activity loss) enhances cost-effectiveness.

Table 3: Multi-Component Reaction Comparisons

CatalystTemp (°C)Time (h)Yield (%)
Zr(acac)₄60289
H₃PW₁₂O₄₀110491

Solid-Phase Synthesis

Solid-supported catalysts like KOH/Al₂O₃ enable solvent-free synthesis, improving atom economy.

KOH/Al₂O₃-Mediated Alkylation

Heating 2,4-dichlorophenyl ethanol (0.1 mol) with imidazole (0.12 mol) on KOH/Al₂O₃ at 45°C in hexafluoroisopropanol (HFIP) for 3.5 hours yields 82–90% product. The catalyst’s reusability (≥5 cycles) and minimal waste align with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.52–7.55 (m, 1H, Ar-H), 7.77–7.82 (m, 3H, imidazole-H).

  • Melting Point : 132.5–133.8°C.

  • HPLC/UV-Vis : CHIRALPAK® IC column resolves enantiomers (α = 1.21).

Purity Assessment

GC-MS detects residual solvents (e.g., ethanol <0.5%), while elemental analysis confirms stoichiometry (C₁₁H₁₀Cl₂N₂O: C 55.23%, H 4.06%, N 18.95%).

Industrial Scalability and Challenges

While alkaline-mediated substitution offers high yields (92%), its energy-intensive heating (110–115°C) limits cost efficiency. Conversely, ultrasonic and solid-phase methods reduce energy consumption but require specialized equipment. Impurity profiles vary significantly:

  • Byproducts : Sulfated ash (≤0.10%), residual DMF (<0.1%).

  • Purification : Recrystallization (toluene) vs. column chromatography (silica gel) .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
    • FT-IR : Identify imidazole N-H stretches (~3400 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., m/z 257.11 for [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemistry, as seen in related imidazole derivatives with dihedral angles >80° between aromatic rings .

How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Derivatization Strategies :
    • Azide-Amine Conversion : Replace hydroxyl groups with amines (via LiAlH4 reduction) to improve solubility and bioavailability .
    • Prodrug Design : Esterify the hydroxyl group to enhance membrane permeability, as demonstrated in imidazole antifungals like miconazole .
  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position of the phenyl ring to boost antifungal activity, though this may increase toxicity .

What methodologies are used to assess environmental persistence and degradation pathways?

Q. Advanced Research Focus

  • Degradation Studies :
    • Photolysis : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via LC-MS. Hydroxylation at the dichlorophenyl ring is a common pathway .
    • Biodegradation : Use soil microcosms to monitor half-life (t1/2) under aerobic/anaerobic conditions. Imidazole rings are resistant to microbial degradation, leading to prolonged environmental retention .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests to evaluate ecological risks .

How do researchers validate target engagement in antifungal mechanisms?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Measure inhibition of fungal sterol 14α-demethylase (CYP51) using spectrophotometric NADPH depletion assays. The compound’s imidazole group coordinates with the heme iron in CYP51, disrupting ergosterol biosynthesis .
  • Molecular Docking : Use AutoDock Vina to model interactions between the dichlorophenyl moiety and CYP51 hydrophobic pockets. Mutagenesis studies (e.g., Y132F mutations in CYP51) can validate binding residues .

What strategies mitigate cytotoxicity in human cell lines during preclinical testing?

Q. Advanced Research Focus

  • Selectivity Index (SI) Optimization : Calculate SI (IC50 mammalian cells / IC50 fungal cells) using HepG2 or HEK293 cells. Derivatives with SI >10 are prioritized.
  • Lipid Nanoparticle Encapsulation : Reduce off-target effects by encapsulating the compound, as shown in studies where nanoparticle formulations decreased hepatotoxicity by 40% .

How can computational modeling guide the design of novel derivatives?

Q. Advanced Research Focus

  • QSAR Models : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) and correlate with antifungal activity. A smaller gap (<4 eV) often correlates with higher potency .
  • MD Simulations : Simulate binding stability in CYP51 over 100 ns trajectories. Derivatives with <2 Å RMSD fluctuations are predicted to have sustained target engagement .

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